DL-serine hydrazide Hydrochloride

Description

The exact mass of the compound 2-Amino-3-hydroxypropanehydrazide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

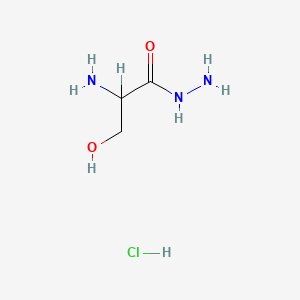

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-hydroxypropanehydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O2.ClH/c4-2(1-7)3(8)6-5;/h2,7H,1,4-5H2,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWGUZKRVDKZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971222 | |

| Record name | 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55819-71-1, 25317-90-2 | |

| Record name | Serine, hydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55819-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine, hydrazide, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25317-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Serinohydrazide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025317902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Serine hydrazide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055819711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-serinohydrazide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-serinohydrazide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-SERINE HYDRAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2RG2WDD8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DL-Serine Hydrazide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and known applications of DL-serine hydrazide hydrochloride. The information is intended to support research, development, and application of this versatile chemical compound.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is the hydrochloride salt of DL-serine hydrazide, a derivative of the amino acid serine. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.[1]

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | >183 °C (decomposes) | [2] |

| Solubility | Soluble in water and methanol. | |

| Storage Temperature | Room temperature, under inert atmosphere. |

Chemical Identifiers and Molecular Data

| Identifier/Datum | Value | Source(s) |

| CAS Number | 55819-71-1 | [3] |

| Molecular Formula | C₃H₁₀ClN₃O₂ | [3] |

| Molecular Weight | 155.58 g/mol | [3] |

| IUPAC Name | 2-amino-3-hydroxypropanehydrazide;hydrochloride | [3] |

| SMILES | C(C(C(=O)NN)N)O.Cl | [3] |

| InChI Key | JNWGUZKRVDKZBI-UHFFFAOYSA-N |

Synthesis and Manufacturing

This compound is primarily synthesized from DL-serine. A common industrial method involves a two-step process:

-

Esterification: DL-serine is reacted with an alcohol, typically methanol, in the presence of an acid catalyst (like thionyl chloride) to form the corresponding methyl ester hydrochloride.

-

Hydrazinolysis: The serine methyl ester is then treated with hydrazine hydrate to yield DL-serine hydrazide. The final hydrochloride salt is obtained through the addition of hydrochloric acid.[4]

Experimental Protocols

The most prominent application of this compound is as a key intermediate in the synthesis of Benserazide hydrochloride, a peripherally-acting DOPA decarboxylase inhibitor used in the management of Parkinson's disease.[5][]

Synthesis of Benserazide Hydrochloride from this compound

There are two primary synthetic routes for the preparation of Benserazide hydrochloride from this compound: a two-step synthesis involving a hydrazone intermediate and a more streamlined one-pot synthesis.

1. Two-Step Synthesis via Hydrazone Intermediate

This method involves the initial formation of a hydrazone by condensation, followed by its reduction.

-

Step 1: Condensation to form Hydrazone

This compound is reacted with 2,3,4-trihydroxybenzaldehyde to form the hydrazone intermediate, (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride.

-

Protocol:

-

To a reaction vessel, add 2,3,4-trihydroxybenzaldehyde to a suitable solvent such as N,N-Dimethylformamide (DMF) and stir at ambient temperature until a clear solution is formed.

-

Add this compound to the solution.

-

Heat the reaction mixture to between 35-50°C and continue stirring.

-

The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within approximately 2 hours at 50°C.

-

The resulting mixture containing the hydrazone intermediate can be filtered and used directly in the subsequent step.

-

-

-

Step 2: Reduction of the Hydrazone

The formed hydrazone is then reduced to yield Benserazide. A common method for this reduction is catalytic hydrogenation.

-

Protocol:

-

Charge a hydrogenation reactor with a suitable catalyst, such as Palladium on carbon (Pd/C).

-

Flush the reactor multiple times with an inert gas (e.g., nitrogen).

-

Transfer the filtrate containing the hydrazone intermediate from the previous step into the reactor.

-

Pressurize the reactor with hydrogen gas (typically 1-3 bar) at ambient temperature.

-

Upon completion of the reaction, the final product, Benserazide hydrochloride, can be isolated and purified.

-

-

2. One-Pot Synthesis

This approach combines the condensation and reduction steps into a single reaction vessel, which can improve operational efficiency.

-

Protocol:

-

To a reaction vessel, add this compound, a catalyst (e.g., 2.5% Pd/C), and molecular sieves in a solvent such as isopropanol.

-

Heat the mixture to approximately 40°C.

-

Evacuate the vessel and introduce nitrogen gas, repeating this cycle.

-

Introduce hydrogen gas and repeat the evacuation-gas introduction cycle.

-

Dissolve 2,3,4-trihydroxybenzaldehyde in isopropanol and add it dropwise to the reaction mixture.

-

Stir the reaction for an extended period (e.g., 10 hours).

-

Remove the solvent under reduced pressure.

-

Add ethanol and stir until the product crystallizes.

-

Visualized Experimental Workflows

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the direct biological activities or signaling pathway involvement of this compound itself. Its primary role is documented as a synthetic intermediate.[4][7]

However, to provide a broader context for potential research, the biological activities of the parent molecule, serine, and the hydrazide functional group are briefly summarized below. It is important to note that these activities are not directly attributed to this compound and would require experimental validation.

-

Serine Derivatives: L-serine and its derivatives are known to play crucial roles in the central nervous system, including protein synthesis, cell proliferation, and as precursors to neurotransmitters.[] D-serine, in particular, is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory.[] Some serine derivatives have been investigated for their potential neuroprotective and antitumor activities.[][9]

-

Hydrazide Derivatives: The hydrazide functional group is a component of many compounds with a wide range of biological activities.[10] Various hydrazide derivatives have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties.[11][12][13]

Given the absence of direct evidence, the exploration of the biological effects of this compound represents a potential area for future research.

Conclusion

This compound is a well-characterized compound with established chemical and physical properties. Its primary and most significant application is as a key starting material in the synthesis of the pharmaceutical agent Benserazide. While direct biological activities of this compound are not yet documented, its structural components suggest potential avenues for investigation in medicinal chemistry and drug discovery. This guide provides a foundational resource for professionals working with this important chemical intermediate.

References

- 1. This compound | 25317-90-2 | Benchchem [benchchem.com]

- 2. This compound | 55819-71-1 [amp.chemicalbook.com]

- 3. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 55819-71-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 9. Serine derivative with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. hygeiajournal.com [hygeiajournal.com]

- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity [mdpi.com]

An In-depth Technical Guide to DL-Serine Hydrazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies for DL-serine hydrazide hydrochloride. This compound is a critical intermediate in pharmaceutical synthesis, most notably in the production of Benserazide.

Molecular Structure and Chemical Identity

This compound is the hydrochloride salt of DL-serine hydrazide. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] Its chemical structure features a central alpha-carbon bonded to an amino group, a hydroxymethyl group, a hydrogen atom, and a hydrazide group (-CONHNH2). The hydrochloride salt form enhances its stability and solubility.[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-amino-3-hydroxypropanehydrazide;hydrochloride[2] |

| CAS Number | 55819-71-1[2] |

| Molecular Formula | C3H10ClN3O2[2] |

| Molecular Weight | 155.58 g/mol [2] |

| Synonyms | DL-Serinohydrazide hydrochloride, 2-amino-3-hydroxypropanehydrazide hydrochloride, Benserazide EP Impurity A[3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | >183°C (decomposes) | [3] |

| Solubility | Slightly soluble in methanol and water | [3] |

| Storage Temperature | Room temperature, under inert atmosphere |

Synthesis of this compound

This compound is primarily synthesized from the starting material DL-serine. The most common synthetic route involves a two-step process: esterification of DL-serine followed by hydrazinolysis of the resulting ester.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of this compound based on common laboratory practices.

Step 1: Esterification of DL-Serine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-serine in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension while stirring. Maintain the temperature below 20°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the solution under reduced pressure to obtain the crude DL-serine methyl ester hydrochloride.

Step 2: Hydrazinolysis

-

Dissolve the crude DL-serine methyl ester hydrochloride in a suitable solvent such as methanol.

-

In a separate reaction vessel, add hydrazine hydrate.

-

Add the solution of DL-serine methyl ester hydrochloride dropwise to the hydrazine hydrate at a controlled temperature (e.g., 20-30°C).

-

Stir the reaction mixture for 1-2 hours at the same temperature.

-

After the reaction is complete, adjust the pH of the solution to 4.0-5.0 using concentrated hydrochloric acid to facilitate crystallization.

-

Add an anti-solvent like ethanol or isopropanol to promote precipitation.

-

Cool the mixture and stir for several hours to allow for complete crystallization.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield this compound.

Role in Benserazide Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Benserazide hydrochloride, a drug used in the management of Parkinson's disease.[4] Benserazide is a peripheral decarboxylase inhibitor that is co-administered with L-DOPA to increase its central nervous system bioavailability.

Benserazide Synthesis Pathway

Caption: Synthesis of Benserazide from this compound.

Analytical Methodologies

Accurate characterization of this compound is crucial for quality control in pharmaceutical manufacturing. The following are generalized protocols for its analysis using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of this compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range for organic molecules (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks to determine the relative number of protons.

-

-

Spectral Interpretation: Analyze the chemical shifts, integration, and multiplicity (splitting patterns) of the signals to confirm the presence of the expected proton environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder and mix thoroughly.

-

Press the mixture in a pellet die under high pressure to form a transparent pellet.[5]

-

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the sample holder and acquire the sample spectrum.

-

Typically, scan in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands for the functional groups present, such as O-H (broad), N-H (sharp/broad), C=O (strong), and C-N stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan for the expected molecular ion.

-

-

Data Processing: The software will generate a mass spectrum showing the mass-to-charge ratio (m/z) of the detected ions.

-

Spectral Interpretation:

-

Look for the protonated molecular ion [M+H]⁺ of the free base (DL-serine hydrazide).

-

In high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental formula. The expected exact mass of the protonated molecule (C₃H₁₀N₃O₂⁺) is approximately 120.0773.[7]

-

Biological Activity and Signaling Pathways

Current scientific literature primarily identifies this compound as a chemical intermediate in the synthesis of pharmaceuticals, notably Benserazide.[4][8] There is limited evidence to suggest that this compound itself possesses significant direct pharmacological activity or is involved in specific biological signaling pathways. While some hydrazide derivatives have been investigated for a range of biological activities, the primary role of this specific compound in a drug development context is as a precursor molecule.[9][10][11] Its utility lies in its reactive functional groups that are amenable to the construction of more complex, biologically active molecules.[7][12]

Conclusion

This compound is a well-characterized small molecule of significant importance in the pharmaceutical industry. Its defined molecular structure and physicochemical properties, coupled with established synthetic routes, make it a reliable building block for drug synthesis. The analytical techniques outlined in this guide provide a framework for its quality control and characterization. While its direct biological activity appears limited, its role as a key intermediate in the production of drugs like Benserazide underscores its importance in the development of therapies for neurological disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 55819-71-1 [chemicalbook.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. This compound | 25317-90-2 | Benchchem [benchchem.com]

- 8. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]

- 9. hygeiajournal.com [hygeiajournal.com]

- 10. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jascoinc.com [jascoinc.com]

Navigating the Solubility of DL-Serine Hydrazide HCl: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of DL-serine hydrazide hydrochloride (HCl) in two common laboratory solvents: water and methanol. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental methodologies for solubility determination, and contextualizes the compound's significance as a key pharmaceutical intermediate.

Executive Summary

DL-serine hydrazide HCl is a crucial reagent in the synthesis of Benserazide, a medication used in the management of Parkinson's disease.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, ensuring purity, and developing scalable manufacturing processes. This guide addresses the current landscape of solubility data, which presents some conflicting qualitative descriptions, and provides a framework for its empirical determination.

Solubility Profile of DL-Serine Hydrazide HCl

The available literature provides a qualitative, and at times contradictory, overview of the solubility of DL-serine hydrazide HCl. While some sources describe the compound as highly soluble in both water and methanol, others suggest it is only slightly soluble, potentially requiring heat and sonication for dissolution.[2][3] This discrepancy may stem from variations in experimental conditions, such as temperature and pH, or differences in the physical form of the material being tested.

To provide a clear overview of the existing data, the following table summarizes the qualitative solubility descriptions found in various sources.

| Solvent | Reported Solubility |

| Water | Highly soluble[3], Slightly soluble[2] |

| Methanol | Highly soluble[3], Slightly soluble (with heating and sonication)[2] |

| Ethanol | Highly soluble[3] |

It is noteworthy that the parent compound, DL-serine, is known to be approximately eight times less soluble in water than its pure L- and D-enantiomers.[4][5] This phenomenon is attributed to the formation of a more stable crystal lattice in the racemic mixture, which requires more energy to disrupt. A similar effect may contribute to the observed solubility characteristics of the racemic DL-serine hydrazide HCl.

Experimental Protocol for Solubility Determination

Given the absence of precise quantitative solubility data, a standardized experimental protocol is essential for researchers to determine the solubility of DL-serine hydrazide HCl under their specific laboratory conditions. The following is a generalized protocol based on the reliable shake-flask method for determining thermodynamic solubility.

Objective: To determine the saturation solubility of DL-serine hydrazide HCl in water and methanol at a controlled temperature.

Materials:

-

DL-serine hydrazide HCl (solid)

-

Deionized water

-

Methanol (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Solvent: Equilibrate the chosen solvent (water or methanol) to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Add an excess amount of DL-serine hydrazide HCl to a series of sealed vials containing a known volume of the temperature-equilibrated solvent. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of DL-serine hydrazide HCl.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

A visual representation of this experimental workflow is provided below.

Role in Benserazide Synthesis

DL-serine hydrazide HCl serves as a pivotal intermediate in the chemical synthesis of Benserazide. The process typically involves the condensation of DL-serine hydrazide HCl with 2,3,4-trihydroxybenzaldehyde to form a hydrazone, which is subsequently reduced to yield Benserazide.[6][7][8][9] The efficiency and yield of this synthesis are directly influenced by the solubility of DL-serine hydrazide HCl in the reaction solvent, which is often methanol.

The following diagram illustrates the synthetic pathway from DL-serine hydrazide HCl to Benserazide.

Conclusion

While a definitive quantitative value for the solubility of DL-serine hydrazide HCl in water and methanol remains to be established in the literature, this guide provides researchers with the necessary context and a practical framework for its determination. The conflicting qualitative reports underscore the importance of empirical verification under specific experimental conditions. A thorough understanding of the solubility of this key intermediate is essential for the advancement of pharmaceutical synthesis and the development of robust drug manufacturing processes.

References

- 1. CN112876379A - Method for synthesizing benserazide hydrochloride by using fixed bed hydrogenation equipment - Google Patents [patents.google.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. This compound | 25317-90-2 | Benchchem [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic method for intermediate of benserazide hydrochloride (2014) | Xiong Qingsheng | 2 Citations [scispace.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]

DL-serine hydrazide hydrochloride synthesis from DL-serine

An In-depth Technical Guide to the Synthesis of DL-Serine Hydrazide Hydrochloride from DL-Serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial intermediate in the pharmaceutical industry. The document details the reaction pathway, experimental protocols, and physicochemical properties of the compound, supported by quantitative data and procedural diagrams.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its stability and high solubility in polar solvents like water and methanol make it a versatile reagent in various synthetic applications.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics.[2]

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀ClN₃O₂ | [3][] |

| Molecular Weight | 155.58 g/mol | [3][5] |

| CAS Number | 55819-71-1, 25317-90-2 | [1][3][5] |

| Melting Point | >183°C (decomposition) | [6] |

| Density | 1.281 g/cm³ (at 25°C) | [1] |

| Purity | ≥97% | [7] |

| Appearance | White crystalline powder | [1] |

| Solubility | Highly soluble in water, methanol, and ethanol | [1] |

Core Synthesis Pathway

The synthesis of this compound from DL-serine is a well-established, two-step process. The methodology is designed to be high in yield, cost-effective, and suitable for industrial-scale production.[7]

-

Esterification : The process begins with the esterification of the carboxylic acid group of DL-serine. This is typically achieved by reacting DL-serine with thionyl chloride in methanol, which generates the methyl ester intermediate, methyl-DL-serine hydrochloride.[2][7][8]

-

Hydrazinolysis : The newly formed serine methyl ester then undergoes hydrazinolysis. This step involves reacting the ester with hydrazine hydrate, which substitutes the methoxy group (-OCH₃) with a hydrazinyl group (-NHNH₂), forming the serine hydrazide.[2][5][7] The reaction is finalized by adjusting the pH with hydrochloric acid to crystallize the desired this compound salt.[7]

Caption: Two-step synthesis of DL-Serine Hydrazide HCl.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures.[7]

Materials and Reagents

-

DL-Serine

-

Methanol (CH₃OH)

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Isopropanol

Step 1: Synthesis of Methyl-DL-serine Hydrochloride (Esterification)

-

In a 500ml four-neck flask, add 315ml of methanol.

-

Cool the flask to 10°C in an ice bath.

-

Slowly add 60g of thionyl chloride dropwise into the methanol while maintaining the temperature.

-

After the addition is complete, add 50g of DL-serine to the mixture.

-

Heat the mixture to reflux and maintain for 3 hours.

-

After the reaction, evaporate the reaction solution to dryness under reduced pressure to obtain the crude serine methyl ester.

-

Dissolve the crude product in an appropriate amount of methanol for use in the next step.

Step 2: Synthesis of this compound (Hydrazinolysis)

-

In a separate 500ml four-neck flask, add 95g of hydrazine hydrate.

-

At a controlled temperature of 20°C, add the methanol solution of serine methyl ester (from Step 1) dropwise to the hydrazine hydrate.

-

Once the addition is complete, maintain the reaction at 20°C for one hour with continuous stirring.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to between 4.0 and 5.0 using concentrated hydrochloric acid.

-

Add 100ml of isopropanol to the mixture.

-

Cool the solution to 10°C and stir for 3 hours to induce crystallization.

-

Filter the resulting precipitate to obtain the final product, this compound.

Caption: Experimental workflow for the synthesis process.

Spectroscopic Characterization

While comprehensive spectral data is not widely published in peer-reviewed literature, the structure of this compound can be confirmed using standard spectroscopic techniques.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for elucidating the molecular structure by identifying the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule's three-carbon backbone derived from serine.[5]

-

Mass Spectrometry (MS) : Using electrospray ionization (ESI) in positive ion mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 120.1, corresponding to the free base. High-resolution mass spectrometry (HRMS) can confirm the exact mass of the protonated molecule (C₃H₁₀N₃O₂⁺) as 120.0773.[5]

Applications in Drug Development

This compound is a valuable building block in organic synthesis, primarily due to its reactive hydrazide functional group.[5][9]

-

Pharmaceutical Intermediate : Its most significant application is as a key starting material in the synthesis of Benserazide Hydrochloride.[2][6][10] Benserazide is a peripherally-acting DOPA decarboxylase inhibitor used in combination with L-DOPA for the treatment of Parkinson's disease.[][6]

-

Derivatization Reactions : The hydrazide moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazones.[5][9] This reactivity allows for the creation of more complex molecules and diverse heterocyclic compounds, which are of significant interest in medicinal chemistry.[5]

-

Other Industries : The compound also finds use in the production of cosmetics as an anti-aging and skin-whitening agent, and in the manufacturing of food additives like flavor enhancers.[1]

References

- 1. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 25317-90-2 | Benchchem [benchchem.com]

- 6. This compound | 55819-71-1 [chemicalbook.com]

- 7. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Mechanism of Action of DL-Serine Hydrazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Serine Hydrazide Hydrochloride (CAS: 55819-71-1) is a chiral, bifunctional organic molecule primarily utilized as a key intermediate in chemical synthesis. This technical guide elucidates the core mechanism of action of this compound, which is rooted in its chemical reactivity rather than a direct pharmacological effect. Its utility stems from the presence of a nucleophilic hydrazide moiety and a functionalized serine backbone, making it a versatile building block for the synthesis of more complex molecules, most notably the pharmaceutical compound Benserazide. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity, including detailed experimental protocols and quantitative data presented for clarity and reproducibility.

Introduction

This compound is a synthetic derivative of the amino acid DL-serine, where the carboxylic acid group is replaced by a hydrazide functional group (-CONHNH₂).[1] The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] Its hydrochloride salt form enhances stability and solubility, particularly in aqueous media.[1] While it is a derivative of a biologically relevant amino acid, its primary role in scientific research and industrial applications is not as a bioactive agent itself, but as a crucial precursor in multi-step organic syntheses.[2][3] The principal application of this compound is in the manufacturing of Benserazide, a peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease.[2][4]

Chemical Properties and Reactivity

The "mechanism of action" of this compound is defined by its chemical reactivity, which is conferred by its distinct functional groups: the hydrazide group, the primary amino group, and the hydroxyl group.

-

Hydrazide Group (-CONHNH₂): This is the most reactive site for the transformations in which this compound typically participates. The terminal nitrogen atom is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone intermediates.[1][5] This reaction is fundamental to its use in the synthesis of Benserazide.[6]

-

Amino Group (-NH₂): The primary amino group on the chiral center of the serine backbone can also participate in various reactions, such as N-acylation or reaction with other electrophiles.

-

Hydroxyl Group (-OH): The primary hydroxyl group offers another site for functionalization, such as esterification or etherification, allowing for the synthesis of a wide range of derivatives.[5]

The presence of these multiple reactive centers makes this compound a versatile synthon for creating complex molecular architectures.[5]

Core Mechanism of Action: Chemical Synthesis of Benserazide

The most prominent example of this compound's mechanism of action is its role in the synthesis of Benserazide. This process typically involves a two-step sequence: hydrazone formation followed by reduction.

Step 1: Hydrazone Formation (Condensation Reaction)

This compound is reacted with 2,3,4-trihydroxybenzaldehyde in a suitable solvent, such as methanol or isopropanol.[6][7] The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hydrazone intermediate, N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone.[1][8] This reaction is a classic example of a condensation reaction, where a molecule of water is eliminated.

Figure 1. Formation of the Hydrazone Intermediate.

Step 2: Reduction of the Hydrazone

The hydrazone intermediate is then reduced to form Benserazide. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[6] This step reduces the carbon-nitrogen double bond of the hydrazone to a single bond.

Figure 2. Reduction to form Benserazide.

A one-pot synthesis approach also exists, where the condensation and reduction steps are performed in a single reaction vessel without isolating the hydrazone intermediate, which can improve efficiency.[6]

Experimental Protocols

The following are representative experimental protocols for the synthesis of Benserazide using this compound.

Two-Step Synthesis via Hydrazone Intermediate

Step 1: Synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone [8]

-

In a 500 mL four-hole flask, add 20 g of 2,3,4-trihydroxybenzaldehyde and 250 mL of methanol.

-

Add 20 g of this compound and 10 g of water.

-

Heat the mixture to 50-55 °C and stir for 2 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate and wash with a small amount of isopropanol.

-

Dry the product to obtain the hydrazone intermediate.

Step 2: Synthesis of Benserazide Hydrochloride [7]

-

The hydrazone intermediate is hydrogenated in methanol to yield Benserazide. (Specific conditions for reduction may vary based on the chosen catalyst and hydrogen source).

One-Pot Synthesis of Benserazide Hydrochloride[6][7]

-

To a reaction vessel, add 5 g (32 mmol) of this compound and 2.0 g of 5% Pd/C in 50 mL of methanol.[7]

-

Heat the mixture to 60 °C.[7]

-

Evacuate the vessel and introduce nitrogen gas (repeat twice). Then, introduce hydrogen gas and repeat the evacuation-gas introduction cycle twice.[7]

-

Dissolve 5 g (32 mmol) of 2,3,4-trihydroxybenzaldehyde in 50 mL of methanol.[7]

-

Add the aldehyde solution dropwise to the reaction mixture.

-

Stir the reaction for 10 hours.[7]

-

Evaporate the solvent under reduced pressure.

-

Add 20 mL of ethanol and stir until crystals precipitate.

-

Store at <5 °C overnight to complete crystallization.

-

Filter and dry the product.

Quantitative Data

The following table summarizes the quantitative data from the described synthetic protocols.

| Parameter | Value | Reference |

| One-Pot Synthesis | ||

| DL-Serine Hydrazide HCl | 5 g (32 mmol) | [7] |

| 2,3,4-Trihydroxybenzaldehyde | 5 g (32 mmol) | [7] |

| Catalyst (5% Pd/C) | 2.0 g | [7] |

| Solvent (Methanol) | 50 mL + 50 mL | [7] |

| Reaction Temperature | 60 °C | [7] |

| Reaction Time | 10 hours | [7] |

| Hydrazone Formation | ||

| DL-Serine Hydrazide HCl | 20 g | [8] |

| 2,3,4-Trihydroxybenzaldehyde | 20 g | [8] |

| Solvent (Methanol) | 250 mL | [8] |

| Water | 10 g | [8] |

| Reaction Temperature | 50-55 °C | [8] |

| Reaction Time | 2 hours | [8] |

| Mass Yield | 195% (wet product) | [8] |

| Purity (Liquid Phase) | ≥98.0% | [8] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of Benserazide hydrochloride.

Figure 3. Experimental workflow for the one-pot synthesis of Benserazide HCl.

Conclusion

The mechanism of action of this compound is fundamentally chemical, characterized by the reactivity of its hydrazide, amino, and hydroxyl functional groups. Its primary and most well-documented application is as a key intermediate in the synthesis of Benserazide. The core of this synthetic pathway involves the condensation of the hydrazide group with an aldehyde to form a hydrazone, followed by reduction. Understanding this chemical mechanism is crucial for optimizing existing synthetic routes and for the potential development of novel molecules using this compound as a versatile starting material. This technical guide provides researchers and drug development professionals with a detailed overview of its chemical behavior, supported by experimental protocols and quantitative data to facilitate its application in a laboratory or industrial setting.

References

- 1. This compound | 25317-90-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]

The Hydrazide Functional Group: A Cornerstone in Modern Biochemical Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydrazide moiety (R-CO-NH-NH₂), a versatile and highly reactive functional group, has emerged as a critical building block in the design and synthesis of a vast array of biologically active molecules. Its unique chemical properties enable it to participate in a variety of biochemical reactions, making it an invaluable tool in medicinal chemistry, chemical biology, and drug development. This guide provides a comprehensive overview of the function of the hydrazide group in biochemical reactions, detailing its role in enzyme inhibition, bioconjugation, and as a synthon for novel therapeutics.

Core Functions of the Hydrazide Group in a Biochemical Context

The utility of the hydrazide group stems from its nucleophilic nitrogen atoms and its ability to form stable covalent bonds with carbonyl compounds. This reactivity is harnessed in several key biochemical applications:

-

Enzyme Inhibition: Hydrazide-containing compounds have been extensively explored as inhibitors of various enzymes. The hydrazide group can interact with the active site of an enzyme through hydrogen bonding or by acting as a chelating agent for metal cofactors. Furthermore, the hydrazide can be metabolized to reactive species that covalently modify the enzyme, leading to irreversible inhibition. A prominent example is the antitubercular drug isoniazid, which, upon activation by a mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2]

-

Bioconjugation: The reaction between a hydrazide and an aldehyde or ketone to form a stable hydrazone bond is a cornerstone of bioconjugation chemistry.[3][4][5] This reaction is highly specific and proceeds efficiently under mild, aqueous conditions, making it ideal for labeling and modifying biomolecules such as proteins, glycoproteins, and nucleic acids. A common strategy involves the periodate oxidation of the sugar moieties on glycoproteins to generate aldehyde groups, which can then be selectively targeted by hydrazide-functionalized probes for visualization, purification, or drug delivery applications.[6][7]

-

Pharmacophore and Synthon for Heterocycles: The hydrazide group itself can act as a key pharmacophore, participating in crucial interactions with biological targets.[8][9] Additionally, its chemical versatility makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent scaffolds in many clinically used drugs.[10][11][12]

Quantitative Analysis of Hydrazide-Mediated Enzyme Inhibition

The potency of hydrazide-based enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). These values provide a standardized measure for comparing the efficacy of different compounds.

| Target Enzyme | Inhibitor Class | Compound Example | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Monoamine Oxidase-A (MAO-A) | Hydrazone Derivatives | Compound 2a | 0.342 | 0.188 | [13] |

| Compound 2b | 0.028 | 0.016 | [13] | ||

| Moclobemide (Reference) | 6.061 | - | [13] | ||

| Laccase | Hydrazide-Hydrazones | 4-HBAH Derivative 1c | - | 24 | [14] |

| 4-HBAH Derivative 1e | - | 939 | [14] | ||

| 4-HBAH Derivative 3d | - | 17.9 | [14] | ||

| α-Glucosidase | Hydrazine Clubbed Thiazoles | Compound 3c | - | 5.47 ± 0.53 nM | [15] |

| Acarbose (Reference) | - | 23.53 ± 2.72 | [15] | ||

| Aldose Reductase | Hydrazine Clubbed Thiazoles | Compound 3c | 5.10 nM | 5.47 ± 0.53 nM | [15] |

| Epalrestat (Reference) | 36.58 nM | 34.53 ± 2.52 nM | [15] |

Table 1: Quantitative data for hydrazide-based enzyme inhibitors. This table summarizes the inhibitory potency of various hydrazide derivatives against different enzyme targets.

Anticancer Activity of Hydrazide Derivatives

Numerous studies have demonstrated the potential of hydrazide-containing compounds as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

| Cell Line | Compound Class | Compound Example | IC₅₀ (µM) | Reference |

| HCT-116 (Colon Carcinoma) | Hydrazide Derivative | Compound 11 | 2.5 ± 0.81 | [10] |

| Compound 5b | 3.2 ± 1.1 | [10] | ||

| Cisplatin (Reference) | 2.43 ± 1.1 | [10] | ||

| SH-SY5Y (Neuroblastoma) | Quinoline Hydrazide | Compound 17 | 2.9 | [3] |

| Kelly (Neuroblastoma) | Quinoline Hydrazide | Compound 17 | 1.3 | [3] |

| MDA-MB-231 (Breast Cancer) | Quinoline Hydrazide | Compound 17 | 18.8 | [3] |

| MCF-7 (Breast Cancer) | Diphenylamine-Pyrrolidin-2-one-Hydrazone | - | 0.73–2.38 | [16] |

Table 2: In vitro anticancer activity of selected hydrazide derivatives. This table presents the cytotoxic efficacy of various hydrazide compounds against different cancer cell lines.

Experimental Protocols

General Protocol for Hydrazide-Based Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a hydrazide compound against a target enzyme. Specific parameters such as substrate concentration, enzyme concentration, and incubation times should be optimized for each specific enzyme.

Materials:

-

Purified enzyme

-

Substrate specific to the enzyme

-

Hydrazide inhibitor compound

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and hydrazide inhibitor in the appropriate assay buffer.

-

Enzyme and Inhibitor Pre-incubation: Add a defined amount of the enzyme to each well of the microplate. Then, add varying concentrations of the hydrazide inhibitor to the wells. A control well with no inhibitor should also be prepared. Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Monitor the Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the Kᵢ and the mode of inhibition (e.g., competitive, non-competitive).[17]

Protocol for Hydrazide-Based Labeling of Glycoproteins

This protocol describes the labeling of glycoproteins with a hydrazide-functionalized probe, such as a fluorescent dye or biotin, following periodate oxidation of the carbohydrate moieties.

Materials:

-

Glycoprotein solution (e.g., antibody)

-

Sodium meta-periodate (NaIO₄)

-

Hydrazide-functionalized probe (e.g., biotin hydrazide)

-

Labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Quenching solution (e.g., glycerol)

-

Size-exclusion chromatography column for purification

Procedure:

-

Periodate Oxidation: Dissolve the glycoprotein in the labeling buffer. Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution. The final concentration of periodate will depend on the extent of glycosylation and the desired degree of labeling. Incubate the reaction in the dark for a specific time (e.g., 30 minutes) at room temperature.

-

Quench the Reaction: Stop the oxidation reaction by adding a quenching solution like glycerol to consume the excess periodate.

-

Buffer Exchange: Remove the excess periodate and byproducts by buffer exchange into the labeling buffer using a desalting column or dialysis.

-

Hydrazide Labeling: Add the hydrazide-functionalized probe to the oxidized glycoprotein solution. The molar excess of the probe will need to be optimized. Incubate the reaction for a set period (e.g., 2-4 hours) at room temperature.

-

Purification: Remove the unreacted hydrazide probe and purify the labeled glycoprotein using size-exclusion chromatography.

-

Characterization: Confirm the successful labeling and determine the degree of labeling using appropriate methods such as spectrophotometry (for fluorescent dyes) or a biotin quantification assay (e.g., HABA assay).[7]

Visualizing Biochemical Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving the hydrazide group.

Caption: Competitive inhibition of an enzyme by a hydrazide derivative.

Caption: Workflow for labeling glycoproteins using hydrazide chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | MDPI [mdpi.com]

- 17. superchemistryclasses.com [superchemistryclasses.com]

DL-serine hydrazide hydrochloride CAS 55819-71-1 properties

An In-depth Technical Guide to DL-Serine Hydrazide Hydrochloride (CAS 55819-71-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 55819-71-1) is a key chemical intermediate primarily recognized for its role in the synthesis of Benserazide, a peripherally acting DOPA decarboxylase inhibitor used in the management of Parkinson's disease.[1][2][3][4][5] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, its synthetic route to Benserazide, and its significance as a designated pharmaceutical impurity (Benserazide EP Impurity A).[1][2][3] Detailed experimental protocols for its analysis within a pharmaceutical quality control framework are also presented.

Core Properties and Physicochemical Data

This compound is a white to off-white crystalline powder. As a derivative of the racemic amino acid DL-serine, it contains both D- and L-enantiomers in equal measure.[6] The hydrochloride salt form enhances its stability and solubility, particularly in aqueous media.[6] Its primary utility lies in its bifunctional nature, possessing a reactive hydrazide moiety and the amino and hydroxyl groups of its parent serine molecule.[4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55819-71-1 | [7] |

| Molecular Formula | C₃H₁₀ClN₃O₂ | [7][8][9] |

| Molecular Weight | 155.58 g/mol | [8] |

| IUPAC Name | 2-amino-3-hydroxypropanehydrazide;hydrochloride | [7][8] |

| Synonyms | Benserazide EP Impurity A, DL-Serinohydrazide HCl | [1][3] |

| Appearance | White to Off-White Crystalline Solid/Powder | [3] |

| Melting Point | >183°C (decomposes) | [3][10] |

| Solubility | Highly soluble in water; Soluble in methanol (slight, heated) | [3][11] |

| Storage Temperature | Room temperature, under inert atmosphere | [3][7] |

Role in Pharmaceutical Synthesis and Biological Context

Synthesis of Benserazide

This compound is a critical starting material for the synthesis of Benserazide. The process involves a condensation reaction between the hydrazide group of DL-serine hydrazide and the aldehyde group of 2,3,4-Trihydroxybenzaldehyde. This reaction forms the characteristic hydrazone linkage, N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone, which is the structure of Benserazide.[6]

References

- 1. theclinivex.com [theclinivex.com]

- 2. Pharmaceutical Intermediates this compound 55819-71-1 In Stock [tsaminoacid.com]

- 3. This compound | 55819-71-1 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 25317-90-2 | Benchchem [benchchem.com]

- 7. medschool.co [medschool.co]

- 8. Benserazide - Wikipedia [en.wikipedia.org]

- 9. Method for analyzing benserazide impurity A in levodopa and benserazide hydrochloride compound preparation - Eureka | Patsnap [eureka.patsnap.com]

- 10. Development, Validation, and Quantification of Organic Impurities with Mass Balance in the Levodopa and Benserazide Hydrochloride Pharmaceutical Dosage Form | CoLab [colab.ws]

- 11. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

DL-Serine Hydrazide Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Serine hydrazide hydrochloride (CAS No: 55819-71-1) is a derivative of the racemic amino acid DL-serine, where the carboxylic acid group is replaced by a hydrazide moiety.[1] This modification introduces a reactive and nucleophilic hydrazide group, making it a valuable bifunctional reagent in organic synthesis.[1] The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] It is commonly supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media.[1] A significant application of this compound is its role as a key intermediate in the synthesis of Benserazide, a peripheral decarboxylase inhibitor used in the treatment of Parkinson's disease.[2][3][4] It is also identified as "Benserazide EP Impurity A" in the European Pharmacopoeia, highlighting its importance in the quality control of the final drug product.[1]

Physical and Chemical Characteristics

This compound is a white crystalline powder.[5] It is a stable compound, not affected by light or air.[5] The presence of the hydrochloride salt improves its stability and handling characteristics.[3]

Table 1: Physical and Chemical Properties of DL-Serine Hydrazide HCl

| Property | Value | Source(s) |

| CAS Number | 55819-71-1 | [1][6] |

| Alternate CAS Number | 25317-90-2 | [1] |

| Molecular Formula | C₃H₉N₃O₂ · HCl | [1][5][6] |

| Molecular Weight | 155.58 g/mol | [1][6] |

| Appearance | White to off-white crystalline solid/powder | [3][5][7] |

| Melting Point | >183°C (decomposes) | [1][2][4] |

| Boiling Point | 482°C at 760 mmHg | [8][9][10] |

| Density | 1.281 g/cm³ at 25°C1.57 g/cm³ at 20°C | [5][2][7] |

| Solubility | Highly soluble in water.[5] Soluble in methanol and ethanol.[5] Slightly soluble in methanol (with heating and sonication) and water.[2][7] | |

| IUPAC Name | 2-amino-3-hydroxypropanohydrazide;hydrochloride | |

| InChI Key | JNWGUZKRVDKZBI-UHFFFAOYSA-N | [1] |

| Storage Temperature | Room temperature, under inert atmosphere. | [2][7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from DL-serine.[1][11]

Step 1: Esterification of DL-Serine

The first step involves the esterification of DL-serine to form its methyl ester hydrochloride.[1][11]

-

Materials: DL-Serine, thionyl chloride, methanol.[11]

-

Procedure:

-

Add methanol to a reaction vessel and cool to between 5°C and 15°C.[11]

-

Slowly add thionyl chloride dropwise to the cooled methanol.[11]

-

After the addition of thionyl chloride is complete, add DL-serine to the mixture.[11]

-

The reaction mixture is then refluxed for 3 to 5 hours.[11]

-

Following the reflux, the reaction solution is concentrated to dryness to yield methyl-DL-serine hydrochloride.[11] This intermediate is then dissolved in methanol for use in the next step.[11]

-

Step 2: Hydrazinolysis of Methyl-DL-Serine Hydrochloride

The serine methyl ester is then reacted with hydrazine hydrate to form the final product.[1][11]

-

Materials: Methyl-DL-serine hydrochloride solution (from Step 1), hydrazine hydrate, an alcohol solvent.[11]

-

Procedure:

-

The methanolic solution of serine methyl ester is added to hydrazine hydrate.[11] Patents have described dripping the serine methyl ester into hydrazine hydrate at a controlled temperature of 20-30°C.[1]

-

After the reaction is complete, an alcohol is added.[11]

-

The pH of the solution is then adjusted to facilitate crystallization.[1][11] A pH of 4.0-5.0 has been noted as effective for this step.[1]

-

The mixture can be cooled to 10-15°C to further aid crystallization.[1]

-

The resulting crystalline solid, DL-serine hydrazide, is collected. To obtain the hydrochloride salt, the pH is adjusted with hydrochloric acid.[1]

-

Spectroscopic Characterization

While comprehensive spectral data is not widely published, the structure of this compound can be confirmed using standard spectroscopic techniques.[1]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry under positive ion mode, the compound is expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (molecular weight ~119.12 g/mol ) plus a proton, which is approximately 120.1.[1] High-resolution mass spectrometry (HRMS) can confirm the exact mass of the protonated molecule (C₃H₁₀N₃O₂⁺) as 120.0773.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the three-carbon backbone structure derived from serine, along with the presence of the amino, hydroxyl, and hydrazide functional groups.[1]

Applications and Reactivity

The primary application of this compound is as a precursor in the synthesis of Benserazide hydrochloride, a medication used in combination with L-DOPA for the management of Parkinson's disease.[3][4]

The hydrazide functional group is highly reactive and allows for various chemical transformations, most notably condensation reactions with carbonyl compounds to form hydrazones.[1]

Experimental Protocol: Synthesis of N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone (Benserazide)

This reaction demonstrates the utility of DL-serine hydrazide as a synthetic intermediate.[1][11]

Chiral Separation

As this compound is a racemic mixture, separating its D- and L-enantiomers can be critical for stereospecific synthesis.[1] Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[1] This can be achieved either by using a chiral stationary phase that differentially interacts with the enantiomers or by derivatizing the racemate with a chiral agent to form diastereomers that can be separated on a standard achiral column.[1]

References

- 1. This compound | 25317-90-2 | Benchchem [benchchem.com]

- 2. This compound | 55819-71-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 55819-71-1 [amp.chemicalbook.com]

- 5. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. scbt.com [scbt.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | CAS#:55819-71-1 | Chemsrc [chemsrc.com]

- 9. CAS:55819-71-1 FT-0693264 this compound Product Detail Information [finetechchem.com]

- 10. This compound CAS 55819-71-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. CN103951587A - Synthetic method for intermediate of benserazide hydrochloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Stability and Storage of DL-Serine Hydrazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for DL-serine hydrazide hydrochloride (CAS: 55819-71-1), a key intermediate in pharmaceutical synthesis. The information is compiled from publicly available data sheets and scientific literature to ensure best practices in its handling and use.

Core Stability Profile

This compound is generally considered a stable compound, particularly in its crystalline salt form, which enhances both stability and solubility.[1][2][3] However, its hydrazide functional group imparts a degree of reactivity that necessitates careful handling and storage to prevent degradation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₃H₁₀ClN₃O₂ |

| Molecular Weight | 155.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >183°C (with decomposition)[4][5][6] |

| Solubility | Highly soluble in water, methanol, and ethanol[1] |

Thermal Stability

The compound is thermally stable up to a point, after which it undergoes decomposition. Thermogravimetric analysis (TGA) has shown decomposition begins at temperatures above 200°C.[7] It is crucial to avoid high temperatures during storage and handling.

Hydrolytic and pH Stability

Photostability

While one source suggests the compound is not affected by light, comprehensive photostability studies are not publicly documented.[1] Standard industry practice, guided by ICH Q1B guidelines, would involve forced degradation studies under UV and visible light to assess the intrinsic photostability and identify potential degradation products.[9]

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity and purity of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions based on compiled data.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place.[1][4][7][10] Recommendations range from room temperature to refrigerated (2-8°C).[2][11] |

| Atmosphere | Store in a well-ventilated area.[4][7] Some suppliers recommend storage under an inert atmosphere.[11] |

| Container | Keep in a tightly closed, sealed container.[4][7][10] Suitable containers include lined metal or plastic pails and polyliner drums.[7] |

| Incompatibilities | Store away from strong oxidizing agents, heat, sparks, and open flames.[10][] Keep separate from foodstuff containers.[4][7] |

Handling Procedures

Safe handling practices are essential to prevent exposure and maintain compound stability.

Caption: Recommended workflow for the safe handling of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound under typical storage conditions are not well-documented, potential reactions can be inferred from the molecule's structure.

-

Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule to form serine and hydrazine.

-

Oxidation: As a hydrazide, the compound may be sensitive to oxidation. Contact with strong oxidizing agents should be avoided.[10][]

-

Thermal Decomposition: At elevated temperatures (>183°C), the molecule will decompose.[4][5][6] Hazardous combustion products may include carbon monoxide, nitrogen oxides, and hydrogen chloride.[]

Experimental Protocols for Stability Assessment

No specific, validated stability-indicating assay methods for this compound were found in the reviewed literature. However, a standard approach to developing such a method would follow established analytical principles.

General Protocol for a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common technique for assessing the stability of pharmaceutical compounds.

Caption: A typical workflow for developing and validating a stability-indicating HPLC method.

Role in Pharmaceutical Synthesis

This compound is a critical starting material for the synthesis of Benserazide. Benserazide is a peripherally-acting DOPA decarboxylase inhibitor, which is co-administered with L-DOPA to treat Parkinson's disease. The purity and stability of the this compound precursor are therefore essential for ensuring the quality of the final active pharmaceutical ingredient (API).

Caption: The role of this compound as a key intermediate in Benserazide synthesis.

References

- 1. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 55819-71-1: Serine, hydrazide, hydrochloride (1:1) [cymitquimica.com]

- 4. This compound | 55819-71-1 [chemicalbook.com]

- 5. This compound | 55819-71-1 [amp.chemicalbook.com]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | 25317-90-2 | Benchchem [benchchem.com]

- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C3H10ClN3O2 | CID 6453264 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: The Pivotal Role of DL-Serine as a Precursor to the Neuromodulators D-Serine and Glycine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: L-serine, a non-essential amino acid, serves as a critical metabolic precursor to two essential neurotransmitters: D-serine and glycine. These molecules are indispensable for the proper functioning of the central nervous system, primarily through their roles as co-agonists at the N-methyl-D-aspartate (NMDA) receptor. The enzymatic conversion of L-serine is tightly regulated by serine racemase and serine hydroxymethyltransferase, presenting key targets for therapeutic intervention in a host of neurological and psychiatric disorders. This technical guide provides an in-depth examination of the biochemical pathways originating from L-serine, the function of its neurotransmitter derivatives, quantitative enzymatic data, and detailed experimental protocols for their study.

Biosynthesis of Neurotransmitters from L-Serine

The metabolic fate of L-serine in the central nervous system is primarily dictated by two key pyridoxal 5'-phosphate (PLP)-dependent enzymes that lead to the synthesis of D-serine and glycine.

Racemization of L-Serine to D-Serine

D-serine is synthesized directly from L-serine via racemization, a reaction catalyzed by the enzyme Serine Racemase (SR).[1][2] This enzyme is unique as it was the first human racemase to be identified.[1] SR is found in both neurons and glial cells, particularly astrocytes, challenging the initial view that D-serine was solely a gliotransmitter.[3][4] The synthesis of D-serine is crucial for modulating synaptic plasticity and NMDA receptor activity.[5][6]

References

- 1. Serine racemase - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-serine as a gliotransmitter and its roles in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]